Stearyl Alcohol

Catalog No.
S543948
CAS No.
112-92-5
M.F
C18H38O
C18H38O
CH3(CH2)17OH
M. Wt
270.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearyl Alcohol

CAS Number

112-92-5

Product Name

Stearyl Alcohol

IUPAC Name

octadecan-1-ol

Molecular Formula

C18H38O
C18H38O
CH3(CH2)17OH

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3

InChI Key

GLDOVTGHNKAZLK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCO

Solubility

Soluble in alcohol, ether, benzene, acetone
Soluble in chloroform; slightly soluble in acetone, benzene
In water, 1.1X10-3 mg/L at 25 °C
1.1e-06 mg/mL at 25 °C
Solubility in water: none

Synonyms

Stearyl alcohol; Sipol S; Siponol S; Crodacol-S; Decyl octyl alcohol

Canonical SMILES

CCCCCCCCCCCCCCCCCCO

Description

The exact mass of the compound Octadecanol is 270.2923 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.07e-09 m1.1e-06 mg/ml at 25 °csoluble in alcohol, ether, benzene, acetonesoluble in chloroform; slightly soluble in acetone, benzenein water, 1.1x10-3 mg/l at 25 °c1.1e-06 mg/ml at 25 °csolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5379. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. It belongs to the ontological category of long-chain primary fatty alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Emulsion stabilizing; Foam boosting; Opacifying; Refatting; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Drug Delivery Systems:

  • Octadecanol's long hydrocarbon chain allows it to act as a stabilizer in emulsions and liposomes, which are delivery vehicles for drugs and other therapeutic agents. Studies suggest it can improve the stability and controlled release of drugs within these carriers [].

Material Science:

  • Research explores octadecanol's self-assembly properties for creating thin films and coatings with specific functionalities. For instance, its ability to form ordered structures on gold surfaces is being investigated for potential applications in electronics [].

Plant and Cell Biology:

  • Scientists are studying the effects of octadecanol on plant growth and development. Some research suggests it might influence plant hormone signaling and stress response pathways []. Additionally, octadecanol can be used as a permeability modifier in cell biology experiments, affecting the movement of molecules across cell membranes [].

Food Science:

  • Octadecanol's presence in various food products like vegetable oils and waxes has led to research on its potential effects on human health. Studies investigate its role in fat digestion and absorption, although the results remain inconclusive [].

Environmental Science:

  • As a component of plant waxes, octadecanol plays a role in plant-environment interactions. Research explores its impact on soil properties and water repellency [].

Stearyl alcohol, also known as 1-octadecanol, is a long-chain fatty alcohol with the chemical formula C18H38O\text{C}_{18}\text{H}_{38}\text{O}. It is characterized by a saturated hydrocarbon chain of 18 carbon atoms terminating in a hydroxyl group. This compound appears as white granules or flakes and is insoluble in water but soluble in organic solvents. Stearyl alcohol is derived primarily from stearic acid through catalytic hydrogenation, a process that adds hydrogen to unsaturated fats to produce saturated fatty alcohols .

The mechanism of action of octadecanol depends on its application. Here are two examples:

  • Emulsifier

    In cosmetics and pharmaceuticals, octadecanol acts as an emulsifier by stabilizing the interface between oil and water phases, preventing separation. It positions its hydrophilic head group towards water and hydrophobic tail towards the oil phase, facilitating the formation of a stable emulsion.

  • Hydrophobic Modifier

    In drug delivery research, octadecanol can be conjugated to drug molecules to enhance their hydrophobicity, improving their penetration through cell membranes. This can be beneficial for delivering drugs into cells for targeted therapy.

  • Mild irritant: Prolonged or excessive exposure to high concentrations may cause skin irritation.
  • Combustible: Octadecanol has a high flash point (>200 °C) but can burn if ignited.
Typical of primary alcohols, including:

  • Esterification: Reacting with acids to form esters.
  • Oxidation: Converting to aldehydes or acids.
  • Sulfation: Forming sulfates, which can be used in surfactants.
  • Ethoxylation: Creating ethoxylated derivatives for use in detergents and emulsifiers .

These reactions highlight its versatility in chemical synthesis and industrial applications.

Stearyl alcohol exhibits low toxicity and is generally recognized as safe for use in cosmetics and personal care products. It is found naturally in various mammalian tissues and plays a role in lipid biosynthesis. Its biological functions include acting as an emollient, which helps to soften and soothe the skin. According to safety assessments, it does not pose significant risks for carcinogenesis or other adverse effects at typical exposure levels .

The primary method for synthesizing stearyl alcohol involves the catalytic hydrogenation of stearic acid. This process typically requires high pressure and temperature, utilizing catalysts such as cobalt or nickel to facilitate the reaction. The general steps include:

  • Hydrogenation: Stearic acid is subjected to hydrogen gas at elevated temperatures (around 300 °C) and pressures (approximately 50 bar) in the presence of a catalyst.
  • Separation: The resulting stearyl alcohol is then separated from unreacted materials through filtration and distillation processes .

Alternative methods include the hydrolysis of fats or oils containing high levels of stearic acid.

Stearyl alcohol is widely used across various industries due to its multifunctional properties:

  • Cosmetics: Acts as an emollient, emulsifier, and thickener in creams, lotions, shampoos, and conditioners.
  • Pharmaceuticals: Serves as a stabilizer and thickening agent in ointments.
  • Lubricants: Utilized in formulations for its lubricating properties.
  • Food Industry: Occasionally used as an additive or emulsifier .

Research indicates that stearyl alcohol interacts favorably with other compounds in formulations, enhancing stability and texture. For instance, when combined with cetyl alcohol, it forms cetearyl alcohol, which improves emulsification properties in cosmetic products. Studies on its interactions with biological membranes suggest that it can influence membrane fluidity without causing significant disruption, highlighting its compatibility with cellular structures .

Stearyl alcohol shares similarities with several other fatty alcohols but maintains unique characteristics due to its long carbon chain. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Cetyl AlcoholC16H34OShorter chain than stearyl; commonly used as an emollient.
Lauryl AlcoholC12H26OShorter chain; often used in surfactants and cleansers.
Myristyl AlcoholC14H30OIntermediate chain; used for emulsification and thickening.
Oleyl AlcoholC18H36OUnsaturated counterpart; used for similar applications but has different properties due to double bonds.

Stearyl alcohol's unique long-chain structure contributes to its effective emulsifying properties while remaining non-drying and non-irritating compared to volatile alcohols like isopropyl alcohol .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; Other Solid; NKRA; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid; Dry Powder
Liquid
White solid; [Hawley]
Solid
COLOURLESS-TO-WHITE SLIGHTLY WAXY FLAKES OR LEAFLETS.

Color/Form

Leaflets from ethanol
Unctuous white flakes or granules

XLogP3

8.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

270.292265831 g/mol

Monoisotopic Mass

270.292265831 g/mol

Boiling Point

210.5 °C at 15 mm Hg
336 °C

Flash Point

200 °C
392 °F (200 °C) (Closed cup)
170 °C

Heavy Atom Count

19

Taste

Bland

Density

0.8124 at 59 °C/4 °C
Relative density (water = 1): 0.81 (liquid)

LogP

8.22

Odor

Faint

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

59.5 °C
Heat of fusion at melting point = 7.4057X10+7 J/kmol (for the gamma phase, no selection of the alpha phase, crystal I can be made).
59.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2KR89I4H1Y

GHS Hazard Statements

Aggregated GHS information provided by 1718 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1050 of 1718 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 668 of 1718 companies with hazard statement code(s):;
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (19.76%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (19.76%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (39.97%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (39.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... Ethanol, 1-propanol, 1-butanol, 1-pentanol and 1-octanol had essentially the same effects on the mitochondrial ultrastructure: a mixed population of small and enlarged mitochondria with poorly developed cristae; 1-dodecanol induced ultrastructural changes of mitochondria of two distinct types: a mixed population of small and enlarged mitochondria with poorly developed cristae in some hepatocytes and remarkably enlarged mitochondria with well-developed cristate in others; and 1-octadecanol induced remarkably enlarged mitochondria in all hepatocytes.
... The reactivity of the fatty alcohols with cetrimide decreased with increasing chain length although branching on the tetradecanol and hexadecanol resulted in a higher reactivity. Adding 1-octadecanol to 1-hexadecanol resulted in an increased reactivity rising to a maximum for mixtures containing 20-40% w/w 1-octadecanol.
... Peak inhibition was recorded with saturated primary alcohols (64 microM) varying in chain length from 16 to 19 carbon atoms. The unsaturated alcohols (oleyl, linoleyl, and linolenyl) and the secondary alcohol (pentadecan-2-ol) were considerably less effective growth inhibitors. Stearic and palmitic acids were also ineffective.
After incubation of stationary phase Leishmania donovani with [1-14C]octadecanol, about 70% of the precursor was taken up within 3 hr. Wax esters and acyl moieties of glycerolipids contained most of the 14C-activity from 3 to 6 hr, because octadecanol was partly oxidized to stearate. Ether moieties were only weakly labeled. After 40 hr, 1-0-alkyl and 1-0-alk-1'-enyl diacylglycerols as well as 1-0-alkyl and 1-0-alk-1'-enyl-2-acyl-sn-glycero-3-phosphoethanolamines contained nearly all of the radioactivity. Most of the label in the neutral ether lipids was located in the alkyl ether side chain, whereas, in the phosphatidylethanolamine fraction, most of the label was found in the alkenyl ether side chain.

Vapor Pressure

0.0000027 [mmHg]
Vapor pressure = 0.1 mm Hg @ 125 °C
Vapor pressure, Pa at 150 °C: 133

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

68911-61-5
112-92-5

Absorption Distribution and Excretion

Stearyl alcohol is found naturally in various mammalian tissues ... Results from several studies indicate that stearyl alcohol is poorly absorbed from the gastrointestinal tract.
Several studies indicate that /1-octadecanol/ is poorly absorbed from the gastrointestinal tract. The entry of 14C-octadecanol into the thoracic lymph duct of the Sprague-Dawley rat was reported. Lymph flows and blood were monitored for radioactivity in different intervals following dosing. Intestinal radioactivity was determined in the intestinal homogenate which showed the percent absorbed radioactivity in the lymph was 56.6 +/- 14.0. Of this, more than half was found in the triglycerides of the lymph, 6 to 13 % in the phospholipids, 2 to 8% as the cholesterol esters, and 4 to 10% unchanged octadecanol. 90% of octadecanol was found in the lipomicrom fraction of the blood. The absorption of the compound appeared to be a function of its lipid solubility.

Metabolism Metabolites

Stearyl alcohol ... is used in the biosynthesis of lipids and other naturally occurring cellular constituents and enters metabolic pathways for energy production. This fatty alcohol is readily converted to stearic acid, another common constituent of mammalian tissue.
From the absorbed fraction more than half was metabolized to triglycerides, 6-13% to phospholipids, 2- 8% to cholesterol esters, and 4-10% remained as unchanged octadecanol after 24h period, from dosing.

Associated Chemicals

Octadecanol; 26762-44-7

Wikipedia

Stearyl_alcohol
Caffeic_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Emollients
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Cosmetics -> Emulsion stabilizing; Foam boosting; Viscosity controlling; Emollient; Refatting; Opacifying

Methods of Manufacturing

Preparation from ethyl stearate. ... Preparation of technical grade from sperm whale oil.
/1-Octadecanol is/ prepared commercially via Ziegler aluminum alkyl hydrolysis or the catalytic, high-pressure hydrogenation of stearyl acid, followed by filtration and distillation. It may also be derived from natural fats and oils.

General Manufacturing Information

Mining (except Oil and Gas) and support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
Petrochemical Manufacturing
Fabricated Metal Product Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Paper Manufacturing
Plastics Material and Resin Manufacturing
Machinery Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Paper Manufacturing
All Other Chemical Product and Preparation Manufacturing
1-Octadecanol: ACTIVE
Alcohols, C18-32: ACTIVE
Stenol is a mixture of solid alcohols, principally stearyl alcohol.
/It is/ a surface-active agent used to stabilize emulsions & increase their ability to retain large quantities of water.

Analytic Laboratory Methods

1-Octadecanol, when used as an additive in PVC food packaging, has been reported to migrate to medicinal powder and multiple compound tablets according to a ten day test at 40 °C.

Dates

Modify: 2023-08-15

Mechanisms of water permeation and diffusive API release from stearyl alcohol and glyceryl behenate modified release matrices

Jonathan L Cape, Amanda M Pluntze, Madison L Nelson, Joseph D Seymour, Warren K Miller, April M Dower, Stephanie S Buchanan
PMID: 32871217   DOI: 10.1016/j.ijpharm.2020.119819

Abstract

This work aims to develop complimentary analytical tools for lipid formulation selection that offer insights into the mechanisms of in-vitro drug release for solid lipid modified release excipients. Such tools are envisioned to aide and expedite the time consuming process of formulation selection and development. Two pharmaceutically relevant solid lipid excipients are investigated, stearyl alcohol and glyceryl behenate, which are generally known to exhibit faster and slower relative release rates, respectively. Nuclear magnetic resonance spectroscopy and diffusometry are used, along with water uptake and dissolution experiments to help distinguish between two proposed in-vitro release mechanisms for crystalline caffeine from these matrices: 1) rate limiting movement of the wetting front through the particle, and 2) rate limiting diffusive release of the active from the wetted particle. Findings based on water permeation rates, API diffusion coefficients and kinetic modeling suggest that the rate limiting steps for caffeine release from these matrices are different, with stearyl alcohol being co-rate limited by movement of the wetting front and diffusive release of API, whereas glyceryl behenate is more strictly limited by diffusive release of API from the wetted matrix. A Peclet-like number is proposed to describe the different regimes of rate limitation for drug release. NMR spectroscopy and diffusometry are demonstrated to be useful tools for elucidating mechanisms of API release from crystalline drug/lipid mixtures and have significant potential value as screening tools in MR formulation development.


In vivo characterization of the structures of films of a fatty acid and an alcohol adsorbed on the skin surface

Tetsuya Hama, Akira Kouchi, Naoki Watanabe, Nobutaka Shioya, Takafumi Shimoaka, Takeshi Hasegawa
PMID: 32835910   DOI: 10.1016/j.bpc.2020.106459

Abstract

An in vivo analysis of stearyl alcohol and stearic acid films on the skin surface using polarized infrared-external reflection spectroscopy revealed that whether the sample molecules adopt an energetically stable conformation and orientation strongly depends on the molecular functionalities and sample preparation conditions. For stearic acid, even the difference in solute concentration between 0.1 and 0.5 wt% results in a different molecular conformation and orientation. This illustrates that the molecular organization of the adsorbate on the skin surface is sensitively determined by the kinetics of the sample film growth, not by the simple thermodynamic equilibrium with the skin temperature.


Plasma metabolite profiling and chemometric analyses of tobacco snuff dippers and patients with oral cancer: Relationship between metabolic signatures

Najia Shahid, Ayesha Iqbal, Amna Jabbar Siddiqui, Muhammad Shoaib, Syed Ghulam Musharraf
PMID: 30548891   DOI: 10.1002/hed.25511

Abstract

Cancer of oral cavity is a seriously growing problem in many parts of the world. In Indian subcontinent, most of these cases have been attributed to the use of tobacco-related products. This study is focused on the identification of distinguishing metabolites of oral cancer in comparison with tobacco snuff dippers and healthy controls.
A total of 234 plasma samples including 62 healthy controls, 81 tobacco snuff dippers, and 91 oral cancer samples were analyzed using mass spectrometry.
Twenty-nine of 3326 metabolites were found to distinguish among oral cancer, tobacco snuff dippers, and healthy controls using P-value ≤.001 and fold change ≥3. Prediction model was generated with an overall accuracy of 89.3%. Two metabolites, that is, stearyl alcohol and sucrose, can be used as predictive biomarkers showing progression of tobacco snuff dippers toward oral cancer.
The unique metabolite profile gives evidence of a strong correlation between tobacco snuff dipping and oral cancer.


Effect of the ratio between behenyl alcohol and behenic acid on the oleogel properties

Marion Callau, Koudédji Sow-Kébé, Luc Nicolas-Morgantini, Anne-Laure Fameau
PMID: 31711663   DOI: 10.1016/j.jcis.2019.10.111

Abstract

In oleogel food systems (based on the mixture between stearic acid and stearyl alcohol) the strong effect of the weight ratio (R) between these two components on the textural and structural properties is well described. The effect of R for other fatty acids and fatty alcohols is less explored. Moreover, they do not show an enhancement of the oleogel properties for specific R. The effect of R on the oleogel properties, for a mixture of fatty acid and fatty alcohol with longer alkyl chains (behenyl alcohol and behenic acid) in sunflower and soybean oils, which are raw materials widely used in cosmetic and pharmaceutical industries, was investigated.
We characterized the oleogel properties as a function of R in terms of structuring potential: hardness, oil loss and gel stability. This information was correlated with microstructural data obtained at different length scales by coupling optical microscopy, DSC, SFC, SAXS and WAXS experiments.
Our results highlight that R tunes the oleogel properties in a comparable manner to previous results obtained for stearic acid and stearyl alcohol-based oleogels. Two specific R (8:2 and 7:3) close to the 3:1 molecular ratio gave oleogels with both the highest hardness and stability. The morphology and size of the mixed crystals obtained for these R cannot solely explain why they are stronger gels with low oil loss in comparison to the other R. The almost complete crystallization for these two R is one of the key parameters controlling the oleogel properties. As described in the literature, we also suggest that the differences in oleogel properties come from the spatial distribution of the crystalline mass. In this study, we confirm that the effect of the 3:1 molecular ratio in mixed surfactant systems described more than 50 years ago for foams, emulsions and Langmuir monolayers occurs also on the crystallization of mixed fatty alcohol and fatty acid in oils leading to better oleogels properties.


Photothermal-pH-hypoxia responsive multifunctional nanoplatform for cancer photo-chemo therapy with negligible skin phototoxicity

Dapeng Chen, Yunyun Tang, Jiawei Zhu, Jiaojiao Zhang, Xuejiao Song, Wenjun Wang, Jinjun Shao, Wei Huang, Peng Chen, Xiaochen Dong
PMID: 31437723   DOI: 10.1016/j.biomaterials.2019.119422

Abstract

Highly specific and effective cancer phototherapy remains as a great challenge. Herein, a smart nanoplatform (TENAB NP) sequentially responsive to light, low pH and hypoxia is demonstrated for multi-mode imaging guided synergistic cancer therapy with negligible skin phototoxicity. Upon 808-nm laser irradiation, TENAB NPs can generate hyperthermia to melt the phase change material (PCM-LASA) coat and thereafter release chemo-drug tirapazamine (TPZ). Meanwhile, under acidic pH, photosensitizer ENAB would turn "off" its charge-transfer state, generating prominent
O
for photodynamic therapy (PDT) and heat for photothermal therapy (PTT), respectively. Accompanied with PDT-induced hypoxia, the released TPZ can be activated into its cytotoxic form for tumor cells killing. Notably, owing to phase change material LASA coat and ENAB's pH sensitivity, TENAB NPs show negligible photosensitization to skin and normal tissues. As the multi-stimuli responsive mechanism, TENAB NPs demonstrate a promising future in cancer photo-chemo theranostics with excellent skin protection.


Allergic contact dermatitis caused by wet wipes containing steareth-10: Is stearyl alcohol to blame?

Olivier Aerts, Tania Naessens, Julie Dandelooy, Julie Leysen, Julien Lambert, Sandra Apers
PMID: 28703348   DOI: 10.1111/cod.12776

Abstract




Polymeric and Non Polymeric Injectable In-situ Forming Implant Systems for Sustained Delivery of Lornoxicam: In vitro and In vivo Evaluation

Soad A Yehia, Sally A A Halim, Mary Y Aziz
PMID: 29557743   DOI: 10.2174/1567201815666180320101125

Abstract

Formulation of injectable In situ forming implant (ISI) systems of lornoxicam for dental and postoperative pain management to decrease dosing frequency and increase patient compliance.
Polymeric in situ implant solutions were prepared using different concentrations and inherent viscosities of Poly-DL-lactide (PDL) or DL-lactide/glycolide copolymer (PDLG) using 22X4 factorial experimental design. Nonpolymeric systems were prepared using different concentrations of lipids like cetyl alcohol and stearyl alcohol and also sucrose acetate isobutyrate (SAIB) using 32 factorial experimental design. In vitro release study, rheological measurement, syringeability assessment and effect of γ-sterilization were used for evaluation of the prepared formulae. In vivo pharmacokinetic study of lornoxicam from the most optimum formula was conducted in a rabbit model using HPLC analysis of blood samples.
Polymeric systems showed high burst release followed by very slow release rate over 72 hours. Formula I 24 (containing SAIB 80% (w/w)) showed relatively low burst release followed by diffusion controlled release pattern, low viscosity, Newtonian flow behavior and good syringeability. γ- sterilization had no significant effect on the in vitro release and the physical nature of the most optimum formula. In vivo study concluded that intramuscularly injected In situ implant formula I 24 showed prolonged release pattern compared to the marketed product which was indicated by the increased Tmax and the extended mean residence time.
Lornoxicam ISI systems could be promising as convenient injectable sustained release delivery systems for dental and postoperative pain management.


Influencing the crystallization behavior of binary mixtures of stearyl alcohol and stearic acid (SOSA) using ethylcellulose

Andrew J Gravelle, Maya Davidovich-Pinhas, Shai Barbut, Alejandro G Marangoni
PMID: 28290312   DOI: 10.1016/j.foodres.2016.11.024

Abstract

In the present study we have characterized the influence of the polymer gelator ethylcellulose (EC) on the crystallization behavior of mixtures of stearyl alcohol and stearic acid (SOSA). The presence of EC led to a more abrupt thermo-reversible crystallization process and an increase in the onset of crystallization temperature from 22.7±0.35°C to 26.5±0.42°C. X-ray analysis indicated that the polymorphism of the mixed SOSA crystals was maintained in the presence of EC; however, changes in the small angle region indicated the presence of the polymer network altered the higher-order organization of the crystal network. Significant changes in the microstructural organization were also observed by light microscopy. A random distribution of needle-like, oriented platelets were observed in SOSA gels, while branched, feather-like structures were apparent in the mixed EC/SOSA system. Temperature-sweep rheological experiments of the combined EC/SOSA system also indicated that prior to crystallizing, SOSA molecules plasticized the polymer chains, resulting in a decrease in the gelation point (cross-over point; G'=G″) from ~110°C to 90°C. This effect was corroborated by DSC experiments, in which it was observed that the glass transition temperature of EC decreased and broadened with increasing SOSA content. Back extrusion flow curves indicated that the addition of EC reduces the brittleness and increases the plasticity of the bulk material, as indicated by the brittleness factor quantified over the steady-state flow regime, even when the combined gelator system was substantially firmer. Although the presence of the EC network resulted in a stress overshoot during initial penetration, by incorporating EC below its critical gelation concentration eliminated the overshoot while still providing plasticity to the SOSA network, such that the flow behavior was shown to be comparable to several commercial margarines. This study has demonstrated the ability of EC to modify the crystallization behavior of a low molecular weight oleogelator, while increasing the plasticity of the polymer network, to form a synergistic oleogelator system.


EliA is required for inducing the stearyl alcohol-mediated expression of secretory proteins and production of polyester in Ralstonia sp. NT80

Genki Akanuma, Rie Yoshizawa, Mari Nagakura, Yuh Shiwa, Satoru Watanabe, Hirofumi Yoshikawa, Kazutoshi Ushio, Morio Ishizuka
PMID: 26673629   DOI: 10.1099/mic.0.000225

Abstract

Addition of stearyl alcohol to the culture medium of Ralstonia sp. NT80 induced expression of a significant amount of secretory lipase. Comparative proteomic analysis of extracellular proteins from NT80 cells grown in the presence or absence of stearyl alcohol revealed that stearyl alcohol induced expression of several secretory proteins including lipase, haemolysin-coregulated protein and nucleoside diphosphate kinase. Expression of these secreted proteins was upregulated at the transcriptional level. Stearyl alcohol also induced the synthesis of polyhydroxyalkanoate. Secretory protein EliA was required for all these responses of NT80 cells to stearyl alcohol. Accordingly, the effects of stearyl alcohol were significantly reduced in the eliA deletion mutant cells of NT80 (ΔeliA). The remaining concentration of stearyl alcohol in the culture supernatant of the wild-type cells, but not that in the culture supernatant of the ΔeliA cells, clearly decreased during the course of growth. These observed phenotypes of the ΔeliA mutant were rescued by gene complementation. The results suggested that EliA is essential for these cells to respond to stearyl alcohol, and that it plays an important role in the recognition and assimilation of stearyl alcohol by NT80 cells.


A pH-responsive glycolipid-like nanocarrier for optimising the time-dependent distribution of free chemical drugs in focal cells

Bolin Cheng, Binbin Lu, Xuan Liu, Tingting Meng, Yanan Tan, Yun Zhu, Na Liu, Hong Yuan, Xuan Huang, Fuqiang Hu
PMID: 28259679   DOI: 10.1016/j.ijpharm.2017.02.068

Abstract

Though Drug delivery systems have achieved accumulation at tumor sites via passive targeting and active targeting, the therapeutic effects are far from perfect. The unsatisfactory results are mainly due to limited drug release from the nanocarriers at tumor sites, while the pharmacological activities of the drug are attributed to the concentration of the free drug and the time maintained at the pharmacological targets. A pH-responsive chitosan based glycolipid-like nanocarrier (CSO-FBA-SA) was fabricated by conjugating stearyl alcohol (SA) to chitosan oligosaccharide (CSO) with the linkage of 4-formylbenzoic acid (FBA). FBA was a kind of aromatic aldehyde carbonyl compounds, which can form the benzoic-imine bond. In the presence of a Schiff's base structure, the carrier showed improved properties and could be quickly degraded in an acidic environment. In order to explore the process and mechanism of the nanocarriers in focal cells, the method for determining the intracellular concentration of released free doxorubicin was established, and the time-dependent change of the DOX-loaded micelles was revealed. The sight of drug release was also obtained with CLSM. The cytotoxicity of the CSO-FBA-SA/DOX against human breast cancer MCF-7 cells increased by 2.75-fold and 3.77-fold in comparison with the CSO-SA/DOX and DOX, respectively. Furthermore, the CSO-FBA-SA/DOX showed a 2.12-fold higher cytotoxicity against the MCF-7 cells than that treated against human ovarian cancer SKOV-3 cells with lower intracellular pH value, which indicated that the cellular inhibition positively correlated with the intracellular pH value. High tumor accumulation and fast drug release of the CSO-FBA-SA/DOX in tumor was responsible for the remarkable tumor growth inhibitory effect. Moreover, the CSO-FBA-SA/DOX could selectively respond to the acidic environment and release DOX in tumor only, which had relatively minimal cytotoxicity towards normal tissues. The results showed that this newly developed glycolipid-like nanocarrier could act as a potential vector for delivering the drug effectively with a low systemic toxicity.


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